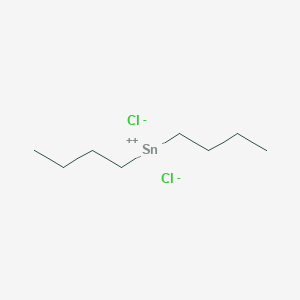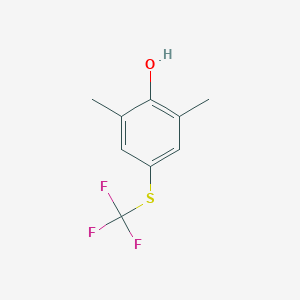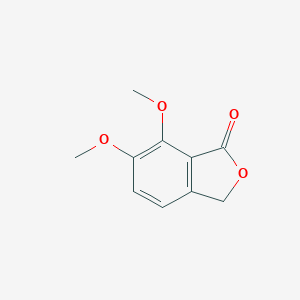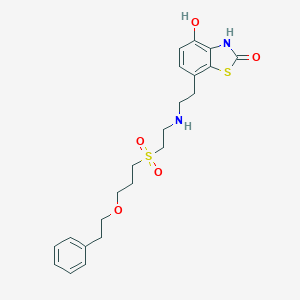
Sibenadet
Übersicht
Beschreibung
Sibenadet is a compound known for its dual activity as a dopamine D2 receptor agonist and a beta-2 adrenergic receptor agonist. It has been primarily investigated for its potential therapeutic applications in respiratory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma .
Wissenschaftliche Forschungsanwendungen
Sibenadet has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of dual receptor agonism.
Biology: Investigated for its role in modulating cellular responses through dopamine and adrenergic receptors.
Medicine: Explored as a potential therapeutic agent for respiratory diseases, particularly in reducing symptoms like cough, mucus production, and bronchospasm.
Industry: Utilized in the development of inhalation therapies and other drug delivery systems.
Wirkmechanismus
Target of Action
Sibenadet, also known as Viozan™ or AR-C68397AA , is a dual D2 dopamine receptor and β2-adrenoceptor agonist . These receptors are the primary targets of this compound. The D2 dopamine receptor is involved in modulating sensory afferent nerves, while the β2-adrenoceptor is associated with bronchodilator activity .
Mode of Action
This compound interacts with its targets by activating the D2 dopamine receptor and the β2-adrenoceptor . Activation of the D2 receptor inhibits the release of rapidly adapting receptors, effectively reducing reflex-induced tachypnea, mucus production, and cough . On the other hand, activation of the β2-adrenoceptor results in bronchodilation .
Biochemical Pathways
The activation of D2 dopamine receptors and β2-adrenoceptors by this compound affects the biochemical pathways associated with sensory nerve activity and bronchodilation
Pharmacokinetics
This compound is administered via a pressurized metered-dose inhaler (pMDI), which allows for localized delivery to the lungs It’s noted that this compound therapy was generally well tolerated in clinical studies .
Result of Action
The activation of D2 dopamine receptors by this compound results in the inhibition of sensory nerve activity, thereby reducing symptoms such as reflex-induced tachypnea, mucus production, and cough . The activation of β2-adrenoceptors leads to bronchodilation, which is beneficial for patients with chronic obstructive pulmonary disease (COPD) .
Action Environment
The action of this compound is influenced by the environment within the lungs, where the drug is delivered via a pMDI It’s worth noting that the polymorphic behavior of this compound hydrochloride has been studied, indicating that the drug’s action may be influenced by its solid-state form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sibenadet involves multiple steps, starting from the appropriate precursors. The detailed synthetic route includes the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Sibenadet undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: A beta-2 adrenergic receptor agonist used for bronchodilation.
Dopamine: A dopamine receptor agonist with various physiological effects.
Ipratropium: An anticholinergic agent used for bronchodilation.
Uniqueness
Sibenadet’s uniqueness lies in its dual activity as both a dopamine D2 receptor agonist and a beta-2 adrenergic receptor agonist. This dual mechanism provides a synergistic effect, making it potentially more effective in treating respiratory diseases compared to compounds that target only one receptor type .
Eigenschaften
IUPAC Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKRBGYGMVSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165552 | |
| Record name | Sibenadet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154189-40-9 | |
| Record name | Sibenadet [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibenadet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIBENADET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


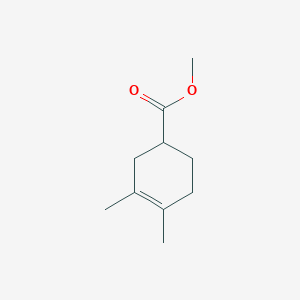
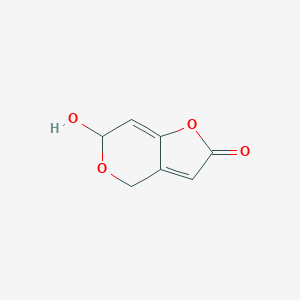

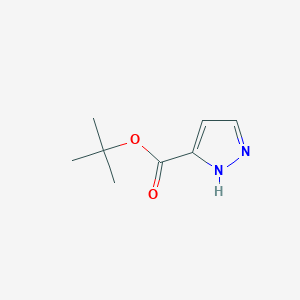
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
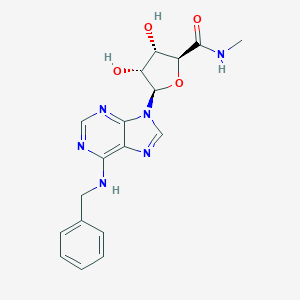
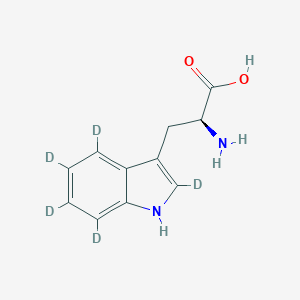
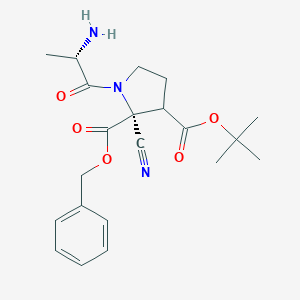
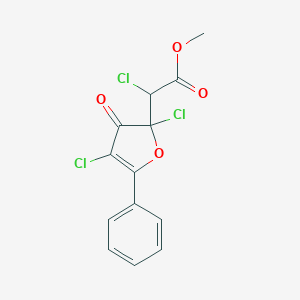
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)

